molecular formula C16H18 B11939332 2-(p-Tolylmethyl)-p-xylene CAS No. 721-45-9

2-(p-Tolylmethyl)-p-xylene

Cat. No.: B11939332
CAS No.: 721-45-9
M. Wt: 210.31 g/mol
InChI Key: IPBUXQXAOGGGBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dimethyl-2-(4-methylbenzyl)benzene is an organic compound with the molecular formula C16H18 It is a derivative of benzene, characterized by the presence of two methyl groups and a 4-methylbenzyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dimethyl-2-(4-methylbenzyl)benzene can be synthesized through several methods, including:

    Friedel-Crafts Alkylation: This method involves the alkylation of 1,4-dimethylbenzene with 4-methylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

    Grignard Reaction: Another approach involves the reaction of 4-methylbenzylmagnesium bromide with 1,4-dimethylbenzene. This method requires the preparation of the Grignard reagent and subsequent reaction under an inert atmosphere to prevent moisture interference.

Industrial Production Methods

Industrial production of 1,4-Dimethyl-2-(4-methylbenzyl)benzene often involves large-scale Friedel-Crafts alkylation due to its efficiency and cost-effectiveness. The process is optimized for high yield and purity, with stringent control over reaction parameters and purification steps.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-2-(4-methylbenzyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring. Common reagents include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, hydrogen gas with a palladium catalyst.

    Substitution: Bromine in carbon tetrachloride, nitric acid in sulfuric acid, sulfur trioxide in sulfuric acid.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

1,4-Dimethyl-2-(4-methylbenzyl)benzene has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a building block in the preparation of polymers, dyes, and pharmaceuticals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. It is used in studies to understand the interaction of aromatic compounds with biological systems.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development. Its derivatives are studied for their pharmacological properties.

    Industry: Utilized in the production of specialty chemicals, including fragrances and flavoring agents. It is also used in the manufacture of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-2-(4-methylbenzyl)benzene involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1,4-Dimethyl-2-(4-methylbenzyl)benzene can be compared with other similar compounds, such as:

    1,4-Dimethyl-2-(2-methylbenzyl)benzene: Similar structure but with a different position of the methyl group on the benzyl moiety.

    1,4-Dimethyl-2-(4-chlorobenzyl)benzene: Contains a chlorine atom instead of a methyl group on the benzyl moiety.

    1,4-Dimethyl-2-(4-methoxybenzyl)benzene: Contains a methoxy group instead of a methyl group on the benzyl moiety.

Properties

CAS No.

721-45-9

Molecular Formula

C16H18

Molecular Weight

210.31 g/mol

IUPAC Name

1,4-dimethyl-2-[(4-methylphenyl)methyl]benzene

InChI

InChI=1S/C16H18/c1-12-5-8-15(9-6-12)11-16-10-13(2)4-7-14(16)3/h4-10H,11H2,1-3H3

InChI Key

IPBUXQXAOGGGBK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC2=C(C=CC(=C2)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.